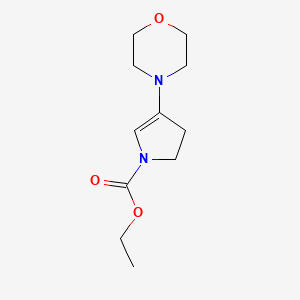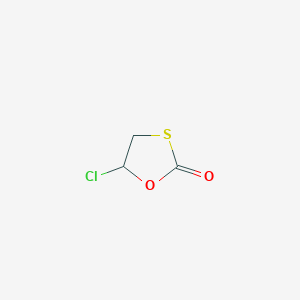
5-Chloro-1,3-oxathiolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-oxathiolan-2-one is a heterocyclic compound containing sulfur, oxygen, and chlorine atoms It is a derivative of 1,3-oxathiolane, a five-membered ring with sulfur and oxygen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxathiolan-2-one derivatives involves the reaction of aldehydes with mercaptoacetic acid in the presence of a catalyst such as the Mukaiyama reagent. This reaction typically occurs in a solvent like dimethylformamide (DMF) and provides the desired product in good to excellent yields .
Another approach involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. This method allows for the direct synthesis of 1,3-oxathiolan-5-ones in a one-pot reaction with high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for 5-Chloro-1,3-oxathiolan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,3-oxathiolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-oxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of 1,3-oxathiolane, such as lamivudine, are used in the treatment of HIV and Hepatitis B.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,3-oxathiolan-2-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of 1,3-oxathiolane are known to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorine substituent.
1,3-Oxathiolan-5-one: A similar compound with a different substitution pattern.
Lamivudine: A well-known antiviral drug that is a derivative of 1,3-oxathiolane.
Uniqueness
5-Chloro-1,3-oxathiolan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
110008-75-8 |
|---|---|
Molekularformel |
C3H3ClO2S |
Molekulargewicht |
138.57 g/mol |
IUPAC-Name |
5-chloro-1,3-oxathiolan-2-one |
InChI |
InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2 |
InChI-Schlüssel |
CIGDKSKYAKBFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

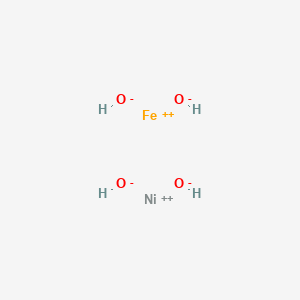
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
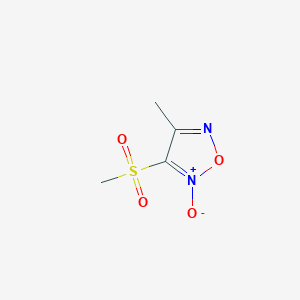
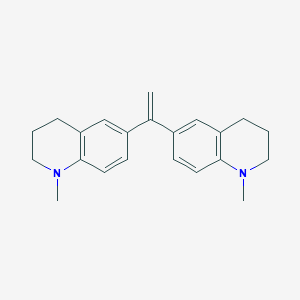
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
